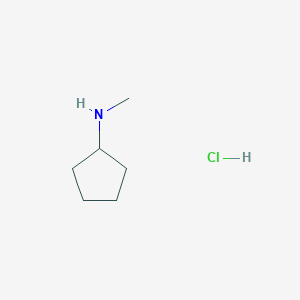

N-Methylcyclopentanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMTYKUCZFYAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656401 | |

| Record name | N-Methylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75098-42-9 | |

| Record name | N-Methylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylcyclopentanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Methylcyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcyclopentanamine hydrochloride is a secondary amine salt that serves as a valuable building block in organic synthesis and is of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic protocols and formulation studies. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Chemical Identity and Molecular Structure

This compound is the salt formed from the reaction of the cyclic secondary amine, N-methylcyclopentanamine, with hydrochloric acid. The protonation of the amine nitrogen by the hydrochloric acid results in an ammonium chloride salt.

Molecular Formula: C₆H₁₄ClN[1][2][3]

Molecular Weight: 135.64 g/mol [1][2][3][4]

Chemical Structure:

Caption: 2D structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some properties are readily available from computational data, experimental values for melting point and solubility require laboratory determination.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN | PubChem[4], Sigma-Aldrich[1][2], ChemScene[3] |

| Molecular Weight | 135.64 g/mol | PubChem[4], Sigma-Aldrich[1][2], ChemScene[3] |

| Physical Form | Solid | Sigma-Aldrich[1][2] |

| Melting Point | Not explicitly reported. Requires experimental determination. | N/A |

| Boiling Point | Not applicable (decomposes). The free base has a boiling point of 120-122 °C.[5] | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents. Requires experimental determination. | N/A |

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Melting Point Method [6][7][8][9]

This method is a standard and widely accepted technique for determining the melting point of a solid.

Caption: Workflow for pH-Solubility Profile Determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Prepare a series of aqueous buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).

-

In separate vials, add an excess amount of this compound to a known volume of each buffer solution. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) to equilibrate. Equilibrium is typically reached within 24-48 hours.

-

-

Sample Analysis:

-

After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Dilute the filtered samples appropriately with a suitable solvent.

-

Determine the concentration of the dissolved this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable spectroscopic method.

-

Measure the final pH of each saturated solution.

-

-

Data Analysis:

-

Plot the measured solubility (in mg/mL or mol/L) as a function of the final measured pH to generate the pH-solubility profile.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

FTIR spectroscopy provides information about the functional groups present in a molecule.

Methodology: KBr Pellet Method [1][10][11][12][13] This is a common technique for obtaining the IR spectrum of a solid sample.

Step-by-Step Protocol:

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any residual moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained. [10] * Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Expected characteristic peaks would include N-H stretching vibrations for the secondary ammonium salt, C-H stretching and bending vibrations for the cyclopentyl and methyl groups, and C-N stretching vibrations.

-

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: Solution-State ¹H and ¹³C NMR [14][15][16][17][18] Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. [14]Deuterated water (D₂O) or deuterated methanol (CD₃OD) are likely good choices due to the salt nature of the compound.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube. [16] * Transfer the clear solution to a clean, dry 5 mm NMR tube.

-

-

Spectral Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the cyclopentyl ring, the methyl group, and the N-H protons.

-

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the cyclopentyl ring and the methyl group.

-

Conclusion

This technical guide has outlined the key physical properties of this compound and provided detailed, field-proven protocols for their experimental determination. A comprehensive understanding of these properties is essential for scientists and researchers working with this compound, enabling its confident application in drug discovery and development. The methodologies described herein are designed to yield accurate and reproducible data, ensuring the high standards of scientific integrity required in research and development.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

Kocsis, L., Muntean, D. L., & Ardelean, E. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. Retrieved from [Link]

-

Sirius Analytical. (n.d.). Measuring the solubility of salts of basic drugs without first creating the salts. Retrieved from [Link]

-

PubChem. (n.d.). N-methylcyclopentanamine. Retrieved from [Link]

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclopentyl-N-methylcyclopentanamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). N-methylcyclopentylamine. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Pharmaceutical Technology. (2009, November 2). Salt Selection in Drug Development. Retrieved from [Link]

-

Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 33(3), 628-648. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 15). 6: NMR Preparation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

EC-000.2044. (2024, April 29). N-Methylcyclopentanamine supplier - CAS 2439-56-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemsrc. (2025, August 25). N-Methylcyclopentanamine. Retrieved from [Link]

-

Manipal University Jaipur. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

LookChem. (n.d.). N-methylcyclopentanamine. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Guide. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentanamine, 1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-methylcyclopentan-1-amine Hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Hydroxy-2-(N,N-dimethyl-carbamido)-1-methyl-cyclopentane - Optional[13C NMR]. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentene, 1-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, methyl-. Retrieved from [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. This compound | 75098-42-9 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H14ClN | CID 43810760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. exchemistry.com [exchemistry.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. scribd.com [scribd.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 18. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to N-Methylcyclopentanamine Hydrochloride (CAS: 75098-42-9): Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of N-Methylcyclopentanamine hydrochloride (CAS: 75098-42-9), a key organic building block relevant to researchers, scientists, and professionals in drug development. The document delineates its chemical structure and physicochemical properties, offers a detailed examination of a prevalent synthetic pathway via reductive amination, and establishes a robust framework for its analytical characterization. Furthermore, it discusses its primary application as a pharmaceutical intermediate and outlines critical safety and handling protocols. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep, actionable understanding for laboratory and development settings.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the secondary amine N-methylcyclopentanamine.[1][2] The hydrochloride form enhances stability and modifies solubility, making it suitable for various applications in chemical synthesis. Its identity is definitively confirmed by its Chemical Abstracts Service (CAS) registration number, 75098-42-9.[1][3][4][5][6][7]

The core structure consists of a five-membered cyclopentane ring attached to a nitrogen atom, which is further substituted with a methyl group.[1][8] The positive charge on the protonated amine is balanced by a chloride counter-ion.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-methylcyclopentanamine;hydrochloride | [1] |

| CAS Number | 75098-42-9 | [1][3][4][7] |

| Molecular Formula | C₆H₁₄ClN | [1][3][7] |

| Molecular Weight | 135.63 g/mol | [1][3] |

| Canonical SMILES | CNC1CCCC1.Cl | [1][8] |

| InChI Key | DTMTYKUCZFYAEU-UHFFFAOYSA-N | [1][9] |

| Physical Form | Solid | [9] |

| Purity | Typically ≥95% | [8][10] |

| Storage Conditions | Room temperature, inert atmosphere |[3][9] |

Synthesis and Mechanistic Rationale

The most direct and widely utilized method for synthesizing N-methylcyclopentanamine is the reductive amination of cyclopentanone. This process is a cornerstone of amine synthesis due to its efficiency and the commercial availability of the precursors.[11] The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

The Reductive Amination Pathway

This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of cyclopentanone with methylamine, followed by its immediate reduction to the secondary amine.

Causality Behind Experimental Choices:

-

Reactants: Cyclopentanone and methylamine hydrochloride are chosen as they are stable, readily available precursors.[11]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike harsher reagents such as lithium aluminum hydride, STAB is a mild and selective reducing agent that is stable in anhydrous acidic conditions. This allows the entire reaction to be performed in a single pot, as it will not readily reduce the ketone starting material but will efficiently reduce the iminium intermediate formed in situ. This removes the need for isolating the unstable enamine/iminium ion, thereby simplifying the workflow and improving overall yield.

Experimental Protocol: Synthesis

-

To a solution of cyclopentanone (1.0 eq) and methylamine hydrochloride (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, N-methylcyclopentanamine.

-

Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation ceases.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Methylcyclopentanamine HCl.

Analytical and Quality Control Framework

A multi-tiered approach is necessary for the definitive identification, structural confirmation, and purity assessment of this compound.

Structural Elucidation Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The proton spectrum will show characteristic signals for the cyclopentyl ring protons and the N-methyl protons. For the parent free base, spectral data is publicly available and serves as a reference.[2]

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, such as the N-H stretch of the secondary ammonium salt and C-H stretches of the aliphatic ring.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the cationic component (N-methylcyclopentanamine), which has an exact mass of approximately 99.10 Da.[11]

Purity Assessment via Capillary Electrophoresis (CE)

For quantitative analysis and impurity profiling, high-resolution techniques are required. While HPLC and GC are common, Capillary Electrophoresis offers advantages in low sample volume, high resolution, and speed.[12] Since aliphatic amines lack a strong UV chromophore, a derivatization step is necessary for sensitive UV detection.

Self-Validating Protocol Rationale:

-

Derivatizing Agent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is an excellent choice as it reacts rapidly and specifically with primary and secondary amines under mild conditions. The resulting derivative is stable and possesses a strong chromophore, allowing for sensitive detection at 265 nm.[12]

-

Internal Standard: The use of an internal standard (e.g., another secondary amine like N-ethylcyclohexylamine) is crucial for accurate quantification, as it corrects for variations in injection volume and derivatization efficiency.

Experimental Protocol: Purity by Derivatization-CE

-

Standard Preparation: Prepare a stock solution of this compound and an internal standard in a suitable buffer (e.g., borate buffer, pH 9).

-

Derivatization: To 100 µL of the standard solution, add 100 µL of a 2 g/L solution of FMOC-Cl in anhydrous acetonitrile. Vortex for 1 minute and allow to react for 15 minutes at room temperature.

-

Extraction: Perform a liquid-liquid extraction to remove excess derivatizing agent. Add 200 µL of an extraction solvent (e.g., n-hexane) and vortex.

-

Analysis: Centrifuge the mixture and inject the aqueous layer into the CE system.

-

CE Conditions:

-

Quantification: Calculate the purity based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Analytical Workflow Diagram

Caption: Integrated workflow for analytical characterization.

Applications in Pharmaceutical Development

This compound is primarily classified as a pharmaceutical intermediate and an organic building block.[3][13] Its structural motif—a cyclic aliphatic secondary amine—is a common feature in a wide range of biologically active molecules. Its utility lies in its ability to serve as a scaffold or precursor in the synthesis of more complex Active Pharmaceutical Ingredients (APIs). The cyclopentyl group provides a degree of lipophilicity and conformational rigidity, while the secondary amine provides a reactive handle for further chemical modification.

Caption: Role as an intermediate in API synthesis.

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[1]

Table 2: GHS Hazard Information

| Hazard Code | Description | Pictogram | Signal Word |

|---|---|---|---|

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear government-approved safety glasses or goggles.[16]

-

Skin Protection: Use compatible, chemical-resistant gloves. A lab coat is mandatory.[16]

-

Respiratory Protection: Handle in a well-ventilated area or chemical fume hood. If dust is generated, use an approved respirator.[16]

Handling and First Aid

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][16]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[16]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical advice.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[16]

-

Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Call a physician immediately.[16]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Keep under an inert atmosphere to prevent degradation.[9]

Conclusion

This compound (CAS: 75098-42-9) is a well-defined chemical entity with significant utility as an intermediate in pharmaceutical synthesis. Its preparation via reductive amination is a robust and scalable process. A comprehensive analytical strategy combining spectroscopic methods for identification and chromatographic techniques for purity is essential for quality control. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge for scientists to confidently and safely utilize this compound in their research and development endeavors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43810760, this compound. PubChem. [Link]

-

CP Lab Safety. N-cyclopentyl-N-methylamine hydrochloride, min 97%, 1 gram. [Link]

-

Chemsigma. This compound [ 75098-42-9 ]. [Link]

-

Molbase. This compound | CAS No.75098-42-9 Synthetic Routes. [Link]

-

LookChem. This compound, CasNo.75098-42-9. [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7020624, N-methylcyclopentanamine. PubChem. [Link]

-

Chemsrc. N-Methylcyclopentanamine | CAS#:2439-56-7. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

Sources

- 1. This compound | C6H14ClN | CID 43810760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 75098-42-9 | CAS DataBase [m.chemicalbook.com]

- 5. 75098-42-9|this compound|BLD Pharm [bldpharm.com]

- 6. 75098-42-9 this compound [chemsigma.com]

- 7. This compound | 75098-42-9 [sigmaaldrich.com]

- 8. N-Methyl-cyclopentanamine hydrochloride 95% | CAS: 75098-42-9 | AChemBlock [achemblock.com]

- 9. This compound | 75098-42-9 [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. N-Methylcyclopentanamine | CAS#:2439-56-7 | Chemsrc [chemsrc.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. aoen.lookchem.com [aoen.lookchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. enamine.enamine.net [enamine.enamine.net]

Navigating the Solubility Landscape of N-Methylcyclopentanamine Hydrochloride: A Technical Guide for Researchers

In the realm of pharmaceutical research and synthetic chemistry, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. N-Methylcyclopentanamine hydrochloride, a secondary amine salt, presents a unique solubility profile that necessitates a nuanced approach for its effective use in various experimental and developmental workflows. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in organic solvents, designed for researchers, scientists, and drug development professionals.

The Molecular Architecture: Unpacking the Determinants of Solubility

This compound (C₆H₁₄ClN, Molar Mass: ~135.64 g/mol ) is an ionic salt formed by the protonation of the secondary amine, N-methylcyclopentanamine, with hydrochloric acid.[1] This fundamental characteristic as a salt is the primary determinant of its solubility behavior. The molecule can be deconstructed into three key components that influence its interaction with different solvents:

-

The Ammonium Cation: The protonated nitrogen atom bears a positive charge, rendering this part of the molecule highly polar and capable of strong ion-dipole interactions.

-

The Cyclopentyl and Methyl Groups: These nonpolar, aliphatic substituents contribute to the molecule's lipophilic character. The overall solubility is a delicate balance between the hydrophilic nature of the ammonium group and the hydrophobic nature of the alkyl chains.

-

The Chloride Anion: As the counter-ion, the chloride anion also participates in the solvation process.

The interplay of these features dictates that the solubility of this compound is fundamentally governed by the principle of "like dissolves like." Solvents with higher polarity are generally better at solvating the ionic portion of the molecule, while nonpolar solvents will have a greater affinity for the alkyl groups.

Theoretical Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive solubility profile can be constructed based on the principles of solvent polarity, hydrogen bonding capabilities, and the compound's ionic nature.

High Expected Solubility

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving this compound. Their high polarity and ability to act as hydrogen bond donors facilitate the solvation of both the ammonium cation and the chloride anion. The hydroxyl group (-OH) in these alcohols can effectively interact with the charged species, overcoming the crystal lattice energy of the salt.

Moderate to Low Expected Solubility

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): While these solvents possess a significant dipole moment, their inability to act as strong hydrogen bond donors may limit their solvating power compared to protic solvents. Solubility is expected to be moderate and will depend on the specific solvent's dielectric constant and ability to stabilize the ions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of lower polarity. While they may exhibit some interaction with the alkyl portions of the molecule, their capacity to solvate the ionic ammonium hydrochloride group is limited. Consequently, low solubility is predicted in these solvents.

Very Low to Negligible Expected Solubility

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the polarity required to effectively solvate the charged ammonium cation and chloride anion. The hydrophobic interactions with the cyclopentyl and methyl groups are insufficient to overcome the strong ionic interactions within the salt's crystal lattice. Therefore, this compound is expected to be practically insoluble in these solvents.

The following diagram illustrates the conceptual relationship between solvent properties and the dissolution of this compound.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Methylcyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcyclopentanamine hydrochloride (CAS No. 75098-42-9) is a secondary amine salt of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a cyclopentyl ring appended to a methylamino group, provides a versatile scaffold for the development of novel therapeutic agents and other specialized chemical entities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling, formulation, and application in various synthetic and biological protocols.[1] This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, with a particular focus on its melting and boiling points. While a definitive melting point for the hydrochloride salt is not widely reported in the literature, this guide offers a robust experimental protocol for its determination, empowering researchers to ascertain this critical parameter.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Methylcyclopentanamine and its hydrochloride salt is presented below.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | N-cyclopentyl-N-methylamine hydrochloride | |

| CAS Number | 75098-42-9 | [2] |

| Molecular Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.64 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | Not reported in common databases | |

| Boiling Point (Free Base) | 120-122 °C (at 760 mmHg) | [3] |

Melting Point of this compound: An Experimental Approach

Experimental Protocol for Melting Point Determination

This protocol describes the use of a standard melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the solid on a clean, dry surface.

-

If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

-

Introduce the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Pack the sample tightly at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

-

Melting Point Measurement:

-

Insert the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Set the initial heating rate to a moderate level (e.g., 5-10 °C/minute) to approach the expected melting point.

-

Observe the sample through the magnifying lens.

-

Once the sample begins to show signs of melting, reduce the heating rate to approximately 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal disappears (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

-

Self-Validation:

-

To ensure accuracy, it is recommended to perform at least two independent measurements.

-

A sharp melting range (typically within 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Logical Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

Boiling Point Considerations

The boiling point of the free base, N-Methylcyclopentanamine, is reported to be in the range of 120-122 °C at atmospheric pressure.[3] It is important to note that amine hydrochlorides are salts and, as such, are non-volatile solids. They do not have a defined boiling point under normal atmospheric conditions. Upon strong heating, they are more likely to decompose or sublime rather than boil. Therefore, the concept of a boiling point is not applicable to this compound.

Synthesis of this compound

This compound is typically synthesized from its free base, N-Methylcyclopentanamine. The free base can be prepared via reductive amination of cyclopentanone with methylamine. The subsequent treatment of the purified free base with hydrochloric acid yields the desired hydrochloride salt.

Experimental Protocol for Synthesis

This protocol is adapted from established methods for the synthesis of similar amine hydrochlorides.

Materials:

-

N-Methylcyclopentanamine

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution of the Free Base:

-

In a clean, dry round-bottom flask, dissolve the N-Methylcyclopentanamine in anhydrous diethyl ether.

-

-

Acidification:

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise to the cooled amine solution. The hydrochloride salt will precipitate out as a white solid.

-

-

Isolation and Purification:

-

Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the purified this compound under vacuum to remove any residual solvent.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

References

Biological Activity of Cyclopentylamine-Containing Scaffolds: A Technical Guide for Drug Discovery

An in-depth analysis of publicly available scientific literature reveals that N-Methylcyclopentanamine hydrochloride is primarily recognized as a chemical intermediate or building block for synthesis rather than a compound with well-documented, direct biological activity. The body of research required to construct an in-depth technical guide on its specific derivatives, as requested, is not present in authoritative scientific databases.

However, the core chemical structure—the cyclopentylamine scaffold—is a significant pharmacophore present in various biologically active molecules. This guide, therefore, addresses the user's core interest by focusing on the broader, well-researched topic of cyclopentylamine-containing scaffolds , using specific, published examples to illustrate their biological activities and the methodologies used to evaluate them. This approach maintains the highest standards of scientific integrity and provides a valuable resource for researchers and drug development professionals.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentylamine moiety is a privileged structural scaffold in medicinal chemistry, prized for its conformational rigidity and three-dimensional diversity that allows for precise spatial orientation of functional groups. While simple derivatives like N-Methylcyclopentanamine serve primarily as synthetic precursors, the incorporation of the cyclopentylamine core into more complex molecules has yielded potent and selective agents against various biological targets. This guide provides an in-depth technical overview of the biological activities associated with this scaffold, using antibacterial inhibitors of the enzyme MraY as a central case study. We will explore the mechanism of action, structure-activity relationships (SAR), and the detailed experimental protocols required to identify and validate the therapeutic potential of these compounds.

The Cyclopentylamine Scaffold: A Foundation for Therapeutic Innovation

The cyclopentane ring, unlike its more flexible acyclic or larger cyclic counterparts, offers a degree of conformational constraint that is highly advantageous in drug design. By locking substituent groups into well-defined spatial arrangements, it allows for optimized interactions with the binding pockets of target proteins. The amine functionality provides a critical anchor for hydrogen bonding and salt-bridge formation, or serves as a key handle for synthetic elaboration to explore chemical space.

The synthesis of diverse, polyfunctionalized cyclopentylamine libraries has been advanced by modern catalytic methods, such as the iron(II)-catalyzed radical [3 + 2] cyclization of N-aryl cyclopropylamines with various alkenes[1]. This strategy enables the efficient construction of complex cyclopentylamine scaffolds, providing a robust platform for generating novel chemical entities for high-throughput screening and lead optimization.

Case Study: Cyclopentane-Based Analogs as Inhibitors of Bacterial MraY

A compelling example of the cyclopentylamine scaffold's utility is in the development of novel antibacterial agents targeting phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an essential bacterial enzyme that catalyzes a crucial step in the cytoplasmic pathway of peptidoglycan biosynthesis, making it an attractive target for new antibiotics.

Mechanism of Action and Therapeutic Rationale

MraY catalyzes the transfer of the N-acetylmuramoyl-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a committed step in the formation of the bacterial cell wall. Inhibition of MraY disrupts this pathway, compromising the structural integrity of the cell wall and leading to bacterial cell death. Muraymycins are a class of natural product nucleoside antibiotics that target MraY, and synthetic analogs built around a cyclopentane core have been developed to mimic their activity with improved chemical tractability[2].

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the cyclopentylamine scaffold has provided critical insights into the features required for potent MraY inhibition. Studies on a series of cyclopentane-based muraymycin analogs revealed that a lipophilic side chain is crucial for inhibitory activity. This is likely because the native substrate for MraY is membrane-associated, and lipophilicity facilitates the compound's access to the enzyme's active site within the cell membrane[2].

The data presented below illustrates the dramatic impact of adding a lipophilic side chain on the inhibitory potency against MraY from Aquifex aeolicus (MraYAA).

Table 1: In Vitro Inhibitory Activity of Cyclopentane-Based MraY Analogs

| Compound ID | Description | IC50 (μM) against MraYAA[2] |

|---|---|---|

| 10 (JH-MR-21) | Cyclopentane core without lipophilic side chain | 340 ± 42 |

| 11 (JH-MR-22) | Cyclopentane core without lipophilic side chain | 500 ± 69 |

| 20 (JH-MR-23) | Cyclopentane core with lipophilic side chain | 75 ± 9 |

As the data clearly indicates, the addition of a lipophilic side chain in analog 20 resulted in a significant (approximately 4.5- to 6.6-fold) enhancement in potency compared to analogs 10 and 11 , which lack this feature[2]. This underscores a key SAR principle for this chemical series and guides future optimization efforts.

Methodologies for Evaluating Biological Activity

The validation of novel cyclopentylamine derivatives requires robust and reproducible bioassays. The following protocols represent standard methodologies for assessing target engagement and whole-cell antibacterial efficacy.

In Vitro Target Engagement: MraY UMP-Glo™ Assay

This assay quantifies the enzymatic activity of MraY by detecting the amount of UMP (uridine monophosphate) produced as a byproduct of the translocase reaction. The amount of UMP produced is inversely proportional to the inhibitory activity of the test compound.

Protocol: UMP-Glo™ Glycosyltransferase Assay for MraY Inhibition [2]

-

Reagent Preparation:

-

Prepare MraY Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% Triton X-100.

-

Prepare substrate solution containing UDP-MurNAc-pentapeptide and undecaprenyl phosphate (C55-P) in Assay Buffer.

-

Prepare serial dilutions of test compounds (e.g., cyclopentylamine analogs) in DMSO, followed by a final dilution in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Reconstitute the UMP-Glo™ reagent according to the manufacturer's instructions.

-

-

Reaction Setup (384-well plate format):

-

To each well, add 2.5 µL of the test compound solution or DMSO vehicle control.

-

Add 2.5 µL of purified MraY enzyme solution.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 5 µL of the substrate solution to each well.

-

-

Reaction and Detection:

-

Incubate the plate for 1 hour at 37°C.

-

Stop the reaction and detect UMP by adding 10 µL of UMP-Glo™ reagent to each well.

-

Incubate for an additional 30 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Whole-Cell Efficacy: Minimum Inhibitory Concentration (MIC) Assay

While target engagement is critical, a successful therapeutic must demonstrate efficacy against whole bacterial cells. The MIC assay is the gold standard for quantifying the antibacterial activity of a compound.

Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)

-

Inoculum Preparation:

-

From an agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension into fresh MHB to achieve a final target inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Plating:

-

In a 96-well microtiter plate, prepare 2-fold serial dilutions of the test compound in MHB. The typical final volume in each well is 100 µL.

-

Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only, no bacteria).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Result Determination:

-

Visually inspect the plates for bacterial growth, indicated by turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Directions

The cyclopentylamine scaffold is a validated and versatile core for the development of novel therapeutics. As demonstrated with MraY inhibitors, its rigid structure provides a fixed anchor for optimizing substituent interactions with a target active site, leading to potent biological activity[2]. The key takeaway for drug development professionals is that while simple building blocks like N-Methylcyclopentanamine may not possess intrinsic activity, the core scaffold they represent is a powerful starting point for discovery campaigns.

Future research will undoubtedly focus on expanding the diversity of cyclopentylamine libraries through innovative synthetic methods and exploring their application against a wider range of biological targets, from enzymes to receptors and ion channels. The integration of computational modeling with robust SAR-driven synthesis and biological evaluation will continue to unlock the full potential of this privileged scaffold.

References

An Inquiry into the Pharmacological Potential of N-Methylcyclopentanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclopentanamine hydrochloride is a chemical entity for which, despite its availability from various chemical suppliers, there is a notable absence of published pharmacological data in peer-reviewed literature. This technical guide serves not as a review of established effects, but as a forward-looking exploration of its potential pharmacology, grounded in the principles of structure-activity relationships with known psychoactive compounds. By examining structurally similar molecules, we can construct a logical framework for initial pharmacological investigation. This document provides a hypothetical research program, complete with proposed experimental workflows and the scientific rationale underpinning them, to elucidate the potential therapeutic or adverse effects of this compound.

Introduction: An Uncharacterized Moiety

This compound (CAS: 75098-42-9) is a simple secondary amine attached to a cyclopentane ring, presented as a hydrochloride salt. A thorough review of scientific databases and literature reveals its primary characterization has been limited to basic chemical and physical properties. There is no available data on its mechanism of action, receptor binding affinities, pharmacokinetic profile, or its effects on biological systems. This guide, therefore, addresses this knowledge gap by proposing a structured, scientifically rigorous approach to its initial pharmacological characterization.

Known Chemical & Physical Properties

A summary of the available data for this compound is presented below. This information is aggregated from chemical supplier databases and public chemical registries.

| Property | Value | Source |

| CAS Number | 75098-42-9 | PubChem[1] |

| Molecular Formula | C₆H₁₄ClN | PubChem[1] |

| Molecular Weight | 135.64 g/mol | Sigma-Aldrich[2], AChemBlock[3] |

| IUPAC Name | N-methylcyclopentanamine;hydrochloride | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | Typically ≥95% | Sigma-Aldrich[2], AChemBlock[3] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

A Framework for Pharmacological Investigation: Lessons from Structural Analogs

In the absence of direct pharmacological data, a primary avenue for hypothesis generation is the study of structurally related compounds. The N-methylcyclopentanamine core is a key feature that can be compared to other pharmacologically active molecules.

The Case of Cyclopentamine: A Sympathomimetic Analog

A highly relevant structural analog is Cyclopentamine (N,α-dimethyl-cyclopentaneethylamine). Cyclopentamine is a sympathomimetic agent that was formerly used as a nasal decongestant.[4] Its mechanism of action is understood to be the release of catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine.[1][4] This action on norepinephrine and epinephrine mediates its vasoconstrictive effects, while the collective impact on all three neurotransmitters is responsible for its stimulant properties.[1][4]

Given the shared N-methylcyclopentanamine structural motif, it is plausible to hypothesize that this compound may also exhibit sympathomimetic and central nervous system (CNS) stimulant properties. The primary structural difference is the lack of the α-methyl group on the ethyl chain in this compound, which may influence its potency and selectivity for monoamine transporters.

Potential for Dopaminergic and Serotonergic Modulation

Broader research into cycloalkylamine derivatives suggests potential interactions with dopaminergic and serotonergic systems. For instance, certain novel cyclohexylamine derivatives (a six-membered ring analog) have been investigated as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, with potential applications in treating major depressive disorder. While the cyclopentyl group of this compound is smaller than a cyclohexyl group, the general principle of cycloalkylamines targeting monoamine transporters is established. Furthermore, other studies have explored cyclopentanamine derivatives for their effects on dopamine D2 receptors and serotonin 5-HT1D receptors.

Proposed Research Program for Pharmacological Characterization

Based on the analysis of structural analogs, a logical and phased research program can be proposed to systematically characterize the pharmacological effects of this compound.

Phase 1: In Vitro Profiling

The initial phase should focus on in vitro assays to determine the compound's primary molecular targets.

Objective: To identify and quantify the binding affinity and functional activity of this compound at key CNS receptors and transporters.

Experimental Workflow:

Caption: Proposed workflow for in vitro pharmacological profiling.

Step-by-Step Protocol: Monoamine Transporter Uptake Assay

-

Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

-

Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Add increasing concentrations of this compound to the wells. Include a known inhibitor (e.g., GBR12909 for DAT) as a positive control and a vehicle control.

-

Radioligand Addition: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT) to all wells.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 10 minutes).

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

Phase 2: In Vivo Behavioral Screening

Should the in vitro data suggest activity at monoamine transporters or related receptors, a subsequent in vivo phase would be warranted to assess the compound's systemic effects.

Objective: To evaluate the potential CNS stimulant, locomotor, and sympathomimetic effects of this compound in a rodent model.

Experimental Workflow:

Caption: Proposed workflow for in vivo behavioral and physiological screening.

Step-by-Step Protocol: Open Field Test for Locomotor Activity

-

Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

-

Habituation: Place each mouse in the center of an open field arena (e.g., 40x40 cm) and allow it to explore for 30 minutes to establish a baseline activity level.

-

Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection). Use a range of doses determined from the dose-range finding study.

-

Testing: Immediately after injection, return the mouse to the open field arena and record its activity for 60-120 minutes using an automated tracking system.

-

Data Collection: Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Compare the activity levels of the compound-treated groups to the vehicle control group to determine if the compound has stimulant or sedative effects.

Concluding Remarks and Future Directions

This compound represents an uncharted area in pharmacology. While its structural similarity to compounds like Cyclopentamine provides a logical starting point for investigation into potential sympathomimetic and CNS stimulant effects, this remains speculative without empirical data. The proposed research program outlines a systematic and rigorous pathway to elucidate its pharmacological profile. Successful characterization could reveal a novel pharmacological tool or a new therapeutic lead. Conversely, these studies are also essential to identify any potential for adverse effects or abuse liability. The true nature of this compound's effects on biological systems awaits empirical validation through the types of studies outlined in this guide.

References

Sources

The Strategic Role of N-Methylcyclopentanamine Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

N-Methylcyclopentanamine hydrochloride has emerged as a pivotal precursor in the landscape of contemporary drug discovery. Its unique structural combination of a secondary amine and a cyclopentyl moiety offers a versatile scaffold for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapies such as Checkpoint Kinase 1 (Chk1) inhibitors for oncology. We will delve into the causality behind experimental choices in its synthesis and application, present detailed, field-proven protocols, and discuss the analytical methodologies required for robust characterization, thereby offering a comprehensive resource for researchers and professionals in pharmaceutical development.

Introduction: The Versatility of a Simple Scaffold

In the quest for novel therapeutics, the selection of appropriate building blocks is paramount. This compound, a seemingly simple secondary amine salt, provides a compelling example of how fundamental chemical motifs can be leveraged to create sophisticated drug candidates. Its structure, featuring a nucleophilic secondary amine and a conformationally restricted cyclopentyl group, makes it an attractive component for medicinal chemists aiming to optimize ligand-receptor interactions and fine-tune the pharmacokinetic properties of a molecule. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it a practical and easy-to-handle reagent in a laboratory setting.

This guide will illuminate the path from this precursor to a potential therapeutic agent, focusing on the practical aspects of its synthesis and application. We will begin by examining its fundamental properties and a robust synthetic protocol, followed by a case study on its incorporation into a key intermediate for Chk1 inhibitors, a promising class of anti-cancer agents.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a precursor's properties is essential for its effective utilization in multi-step synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.64 g/mol | |

| CAS Number | 75098-42-9 | |

| Appearance | White to off-white solid | Generic Supplier Data |

| Purity | Typically ≥95% | |

| Storage | Sealed in dry, 2-8°C |

The reactivity of N-Methylcyclopentanamine is primarily dictated by the secondary amine. This functional group can act as a nucleophile in various C-N bond-forming reactions, such as nucleophilic aromatic substitution (SNAᵣ) and amide bond formation. The cyclopentyl group, while generally inert, provides steric bulk and a specific three-dimensional conformation that can be crucial for achieving high-affinity binding to a biological target.

Synthesis of this compound via Reductive Amination

The most efficient and widely adopted method for the synthesis of N-Methylcyclopentanamine is the reductive amination of cyclopentanone with methylamine. This one-pot reaction is favored for its operational simplicity and high yields.

The Chemistry Behind the Choice: A Self-Validating System

Reductive amination proceeds through the initial formation of an iminium ion intermediate from the reaction of cyclopentanone and methylamine. This intermediate is then reduced in situ to the desired secondary amine. The choice of a mild and selective reducing agent is critical to the success of this reaction, preventing the premature reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.

Causality behind Experimental Choices:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is sufficiently mild to not reduce the starting ketone. Its steric bulk and electronic properties make it highly selective for the reduction of the protonated imine (iminium ion), which is more electrophilic than the ketone. This selectivity is the cornerstone of the one-pot procedure's success.

-

Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and the imine intermediate without interfering with the reaction.

-

Salt Formation: The final product is isolated as the hydrochloride salt. This is achieved by treating the free amine with a solution of hydrogen chloride in an organic solvent. This not only provides a stable, solid product but also simplifies purification, as the salt often precipitates from the reaction mixture and can be collected by simple filtration.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for reductive amination.

Materials:

-

Cyclopentanone

-

Methylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Anhydrous diethyl ether

-

2.0 M Hydrogen chloride solution in diethyl ether

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (8.41 g, 0.10 mol), methylamine hydrochloride (7.42 g, 0.11 mol), and anhydrous dichloromethane (200 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (25.4 g, 0.12 mol) to the reaction mixture in portions over 15 minutes.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield crude N-methylcyclopentanamine as an oil.

-

Dissolve the crude oil in anhydrous diethyl ether (200 mL) and cool the solution in an ice bath.

-

Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (~55 mL, 0.11 mol) to the stirred amine solution. A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

Synthesis Workflow Diagram

Caption: Simplified Chk1 signaling pathway in the DNA damage response.

Synthesis of a Key Chk1 Inhibitor Intermediate

Patents in the field of Chk1 inhibitors describe the synthesis of pyrimidine-based scaffolds where the N-methylcyclopentylamino group is installed via a nucleophilic aromatic substitution (SNAᵣ) reaction.

Reaction Scheme:

(Illustrative reaction - a specific patented reaction would be depicted here)

Causality behind Experimental Choices:

-

Dichloropyrimidine Core: The starting material is a highly electrophilic pyrimidine ring substituted with two chlorine atoms. The chlorine atoms are good leaving groups, making the ring susceptible to nucleophilic attack by an amine.

-

N-Methylcyclopentanamine as the Nucleophile: The secondary amine of N-Methylcyclopentanamine attacks one of the carbon atoms bearing a chlorine atom, displacing it in an SNAᵣ reaction.

-

Solvent and Base: The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a protic solvent like isopropanol, which can facilitate the reaction. A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of a Pyrimidine Intermediate

This protocol is a representative procedure based on general methods described in the patent literature for similar compounds.

Materials:

-

2,4-dichloropyrimidine (or a suitably substituted analogue)

-

This compound

-

Triethylamine (Et₃N)

-

Isopropanol

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a reaction vessel, add 2,4-dichloropyrimidine (1.49 g, 10 mmol), this compound (1.36 g, 10 mmol), and isopropanol (50 mL).

-

Add triethylamine (2.02 g, 20 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-substituted pyrimidine intermediate.

Analytical Characterization

Robust analytical characterization is essential to confirm the identity and purity of the synthesized precursor and its downstream products.

| Technique | Expected Observations for N-Methylcyclopentanamine (Free Base) |

| ¹H NMR | Signals corresponding to the cyclopentyl protons (multiplets, ~1.2-1.8 ppm), a signal for the methine proton adjacent to the nitrogen (quintet, ~3.0-3.2 ppm), and a singlet for the N-methyl protons (~2.4 ppm). The N-H proton often appears as a broad singlet. |

| ¹³C NMR | Signals for the cyclopentyl carbons (~23-34 ppm), the methine carbon (~60-65 ppm), and the N-methyl carbon (~35-40 ppm). |

| IR Spectroscopy | A characteristic N-H stretching absorption for a secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching absorptions below 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. |

Note on the Hydrochloride Salt: For the hydrochloride salt, the ¹H NMR signals for protons adjacent to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The N-H proton signal will also be more pronounced.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a valuable and versatile precursor in drug discovery. Its straightforward synthesis via reductive amination and its utility in constructing key pharmacophores, such as the N-methylcyclopentylamino group in Chk1 inhibitors, underscore its importance. As the demand for novel, targeted therapeutics continues to grow, the strategic use of such well-characterized and readily accessible building blocks will remain a cornerstone of medicinal chemistry. Future applications may see this precursor incorporated into a wider array of kinase inhibitors, GPCR modulators, and other complex molecular targets, further solidifying its role in the development of next-generation pharmaceuticals.

References

-

Dai, Y., & Grant, S. (2010). New insights into checkpoint kinase 1 in the DNA damage response signaling network. Clinical Cancer Research, 16(2), 376-383. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ma, C. X., Janetka, J. W., & Piwnica-Worms, H. (2009). Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics. Trends in Molecular Medicine, 15(7), 315-325. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

An In-depth Technical Guide to N-Methylcyclopentanamine Hydrochloride 95% for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Methylcyclopentanamine hydrochloride (CAS No. 75098-42-9), a crucial building block for professionals in pharmaceutical research and development. With full editorial control, this document is structured to deliver practical, field-proven insights into sourcing, handling, and quality control of this versatile secondary amine salt.

Introduction: The Role of this compound in Medicinal Chemistry

This compound is a valuable scaffold in the synthesis of complex molecular entities, particularly in the development of novel therapeutics.[1] Its structure, featuring a cyclopentyl ring, offers a degree of conformational restriction, while the secondary amine provides a key reactive site for further chemical modification. The hydrochloride salt form enhances stability and improves handling characteristics, making it a favored intermediate in multi-step synthetic pathways.[2] This compound serves as a critical starting material for creating a diverse range of molecules with potential applications in various therapeutic areas.[3][4]

Commercial Sourcing of 95% Purity this compound

The procurement of high-quality starting materials is a cornerstone of reproducible and successful research. For this compound with a purity of 95% or greater, several reputable commercial suppliers are available. The following table provides a comparative overview of some key vendors.

| Supplier | Product Number/ID | Purity Specification | Available Quantities | Additional Notes |

| AChemBlock | P36274 | 95% | 5g, 25g | Offers global in-stock availability.[5] |

| Sigma-Aldrich (Ambeed) | AMBH58176804 | 95% | Varies | Distributed by a major global supplier. |

| ChemScene | CS-0142496 | ≥95% | 5g | Provides custom synthesis and production services.[1] |

| LookChem | Varies | ≥99% | Varies | Lists multiple suppliers, primarily from China.[6] |

Synthesis, Potential Impurities, and Quality Control

A thorough understanding of the synthetic route is paramount for anticipating potential impurities that may affect experimental outcomes.

Primary Synthesis Pathway: Reductive Amination

The most common and industrially scalable method for the synthesis of N-Methylcyclopentanamine is the reductive amination of cyclopentanone with methylamine. This reaction is typically followed by treatment with hydrochloric acid to form the stable hydrochloride salt.[7]

The general synthetic workflow can be visualized as follows:

Caption: Reductive amination of cyclopentanone to form this compound.

Potential Impurities

The reductive amination process, while efficient, can lead to several impurities that must be monitored and controlled.[8] These include:

-

Unreacted Starting Materials: Residual cyclopentanone and methylamine.

-

Over-alkylation Products: Tertiary amines formed from the reaction of the product with the starting materials.

-

By-products from the Reducing Agent: Borate salts and other residues from reagents like sodium triacetoxyborohydride.[9]

-

Solvent and Water Content: Residual solvents from the reaction and purification steps, as well as absorbed moisture due to the hygroscopic nature of the hydrochloride salt.[10]

Analytical Methods for Purity Verification

To ensure the quality of this compound, a robust analytical testing plan is essential. A Certificate of Analysis (CoA) from the supplier should provide details on the purity and the methods used for its determination. While a specific CoA for this compound is not publicly available, a typical analysis would include the following techniques.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile compounds like amine hydrochlorides.[12] Due to the lack of a strong chromophore in N-Methylcyclopentanamine, derivatization is often employed to enhance UV detection.[13][14]

Illustrative HPLC Protocol with Pre-column Derivatization:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.[12]

-

-

Derivatization (using Dansyl Chloride as an example): [14]

-

To 100 µL of the sample solution, add 100 µL of a dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile) and 100 µL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9.5).

-

Vortex the mixture and heat at 60°C for 30 minutes.

-

Cool the solution and add a quenching agent (e.g., a solution of a primary amine like glycine) to react with excess dansyl chloride.

-

Filter the derivatized sample through a 0.45 µm filter before injection.[13]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[13]

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water with 0.1% Trifluoroacetic Acid.

-

Gradient: A typical gradient would start with a lower percentage of Mobile Phase A and increase over the course of the run to elute the derivatized amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at the absorbance maximum of the dansyl derivative (typically around 254 nm or 340 nm) or fluorescence detection for higher sensitivity.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile compounds. For amine hydrochlorides, derivatization is often necessary to improve volatility and chromatographic performance.[15]

Illustrative GC-MS Protocol with Silylation:

-

Sample Preparation and Derivatization: [15]

-

Accurately weigh approximately 1 mg of this compound into a reaction vial.

-

Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Tightly cap the vial and heat at 70-80°C for 30-60 minutes.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[16]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

-

Mass Spectrometer: Electron Impact (EI) ionization with a scan range of m/z 40-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities. Spectral data for the free base, N-methylcyclopentanamine, is available in public databases and can serve as a reference.[17]

Handling and Storage of this compound

Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[10] This can lead to clumping, changes in physical properties, and potential degradation.[18]

Best Practices for Handling and Storage:

-